2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid is a chemical compound with the molecular formula C16H16O6Si It is characterized by the presence of a methoxymethylsilylene group linked to two benzoic acid moieties through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid typically involves the reaction of methoxymethylsilane with benzoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silylene linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methoxymethylsilylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Utilized in the development of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The methoxymethylsilylene group can facilitate binding to specific sites, while the benzoic acid moieties may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Dimethylsilylene)bis(oxy))bisbenzoic acid
- 2,2’-((Ethoxymethylsilylene)bis(oxy))bisbenzoic acid
- 2,2’-((Phenylsilylene)bis(oxy))bisbenzoic acid
Uniqueness
Compared to similar compounds, 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid stands out due to its methoxymethylsilylene group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or the formation of stable complexes.
Properties
CAS No. |
84713-00-8 |
---|---|
Molecular Formula |
C16H16O7Si |
Molecular Weight |
348.38 g/mol |
IUPAC Name |
2-[(2-carboxyphenoxy)-methoxy-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C16H16O7Si/c1-21-24(2,22-13-9-5-3-7-11(13)15(17)18)23-14-10-6-4-8-12(14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
OWEOURXWBKZZHF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC1=CC=CC=C1C(=O)O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.